molecular formula C12H17N3O2 B11927002 N-Cycloheptyl-3-nitropyridin-2-amine CAS No. 1098354-07-4

N-Cycloheptyl-3-nitropyridin-2-amine

Cat. No.: B11927002
CAS No.: 1098354-07-4
M. Wt: 235.28 g/mol
InChI Key: AZXNATYQMZDTGA-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is characterized by a cycloheptyl group attached to a 3-nitropyridin-2-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-3-nitropyridin-2-amine typically involves the reaction of cycloheptylamine with 2-chloro-3-nitropyridine in the presence of a solvent such as tetrahydrofuran. The reaction mixture is usually stirred at reflux for an extended period to ensure complete reaction . The general reaction scheme is as follows:

    Step 1: Dissolve 2-chloro-3-nitropyridine in tetrahydrofuran.

    Step 2: Add cycloheptylamine to the solution.

    Step 3: Stir the reaction mixture at reflux for 18 hours.

    Step 4: Isolate the product by filtration and purify it using standard techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-Aminopyridin-2-amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cycloheptyl-3-nitropyridin-2-amine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Cycloheptyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, influencing various biochemical processes. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cycloheptyl-3-nitropyridin-2-amine is unique due to its larger cycloheptyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its physical properties, such as solubility and stability, as well as its efficacy in various applications .

Properties

CAS No.

1098354-07-4

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-cycloheptyl-3-nitropyridin-2-amine

InChI

InChI=1S/C12H17N3O2/c16-15(17)11-8-5-9-13-12(11)14-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14)

InChI Key

AZXNATYQMZDTGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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